molecular formula C16H18ClN3O3S B144509 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester CAS No. 910297-69-7

2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester

Cat. No.: B144509
CAS No.: 910297-69-7
M. Wt: 367.9 g/mol
InChI Key: YOIQSIGOUCFFOS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester is a complex organic compound with a molecular formula of C16H18ClN3O3S and a molecular weight of 367.85 g/mol[_{{{CITATION{{{1{2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3 ](https://wwwscbtcom/p/2-2-dimethyl-propanoic-acid-2--2-amino-5-thiazolyl-carbonylamino-3-chlorophenylmethyl-ester-910297-69-7){{{CITATION{{{_1{2,2-Dimethyl-propanoic Acid 2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2-amino-5-thiazolecarboxylic acid with chloroaniline derivatives under specific conditions[_{{{CITATION{{{_2{2,2-Dimethyl-propanoic Acid [2- [ (2-Amino-5-thiazolyl)carbonyl]amino .... The esterification process is then carried out using 2,2-dimethylpropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{2,2-Dimethyl-propanoic Acid [2- [ (2-Amino-5-thiazolyl)carbonyl]amino ...[{{{CITATION{{{_3{Propanoic acid, 2,2-dimethyl- - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=75-98-9).

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It can be utilized in biochemical assays to study enzyme activities or protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-methylphenyl]methyl Ester

  • 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-4-chlorophenyl]methyl Ester

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the chlorophenyl group and the 2-amino-5-thiazolyl moiety. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[2-[(2-amino-1,3-thiazole-5-carbonyl)amino]-3-chlorophenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-16(2,3)14(22)23-8-9-5-4-6-10(17)12(9)20-13(21)11-7-19-15(18)24-11/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIQSIGOUCFFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of compound 9a (8.90 g, 14 mmol) and formic acid (15 mL, 96% in H2O) in EtOH (150 mL) was refluxed for 24 h. After cooling, the solution was concentrated in vacuo. The residue was subjected to a short column using EtOAc in hexane (30% to 70%) to give the crude compound 10a which was triturated with 10% EtOAc in hexane to give compound 10a (4.50 g, 87% yield). 1H NMR (500 MHz, CDCl3) δ 1.17 (s, 9H), 5.09 (s, 2H), 7.20-7.39 (m, 5H), 8.01 (s, 1H), 8.84 (s, 1H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

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